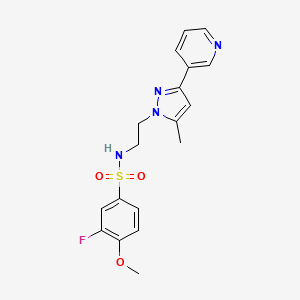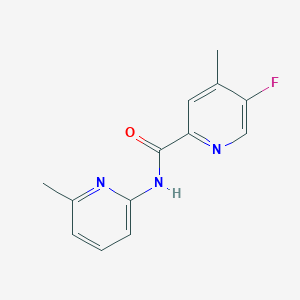![molecular formula C11H10N2O2S2 B2390753 Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate CAS No. 439110-67-5](/img/structure/B2390753.png)
Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate is a heterocyclic compound that features a pyrimidine ring fused with a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thienylpyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context .
類似化合物との比較
Similar Compounds
2-Thiopyrimidine: Shares the pyrimidine-thiophene structure but lacks the ester group.
Thiazole Derivatives: Contain a similar sulfur-nitrogen heterocyclic ring but differ in their specific substituents and biological activities
Uniqueness
Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate is unique due to its specific combination of a pyrimidine ring with a thiophene ring and an ester group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
特性
IUPAC Name |
methyl 2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-15-10(14)7-17-11-12-5-4-8(13-11)9-3-2-6-16-9/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQWZTWHBUSMAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=CC(=N1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2390670.png)
![methyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2390671.png)

![2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2390674.png)


![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl benzoate](/img/structure/B2390681.png)




![1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2390688.png)
![3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2390689.png)
![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2390690.png)
